

# The Pharmacokinetics and Bioavailability of Oral Navtemadlin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | (3S,5S,6R)-Navtemadlin |           |
| Cat. No.:            | B15585117              | Get Quote |

Navtemadlin (also known as KRT-232 and formerly AMG-232) is an investigational, orally bioavailable, and selective small-molecule inhibitor of the Murine Double Minute 2 (MDM2) protein.[1][2][3] By disrupting the interaction between MDM2 and the tumor suppressor protein p53, navtemadlin aims to restore p53's function, thereby inducing cell cycle arrest and apoptosis in cancer cells with wild-type TP53.[3][4][5] This document provides a detailed overview of the pharmacokinetics and bioavailability of oral navtemadlin, intended for researchers, scientists, and drug development professionals.

### **Pharmacokinetic Profile**

Navtemadlin exhibits predictable pharmacokinetic (PK) properties that support a once-daily, intermittent dosing schedule.[2] Its absorption, distribution, metabolism, and excretion (ADME) have been characterized in both preclinical models and human clinical trials.

### **Absorption and Bioavailability**

Following oral administration, navtemadlin is absorbed with a time to maximum plasma concentration (Tmax) of approximately 2 to 4 hours in humans.[6][7] In preclinical studies with mice, the absolute bioavailability was determined to be 0.16.[8]

A dedicated clinical study in healthy volunteers was conducted to assess the impact of food on navtemadlin's bioavailability. The study found that a high-fat meal delayed Tmax by about one hour but did not have a clinically significant effect on the overall exposure (AUC), suggesting that navtemadlin can be administered without regard to meals.[7][8][9][10]



### **Distribution**

Navtemadlin is highly protein-bound (97.5%) and lipophilic.[11] Population pharmacokinetic models in cancer patients estimated the apparent central volume of distribution to be 62.9 L. [11][12] In healthy subjects, the median central and peripheral volumes of distribution were estimated at 159 L and 390 L, respectively.[13]

A critical aspect of navtemadlin's distribution is its limited penetration of the central nervous system (CNS). Preclinical studies have shown that navtemadlin is a substrate for P-glycoprotein (P-gp) efflux at the blood-brain barrier, resulting in a very low brain-to-plasma concentration ratio (Kp\_brain = 0.009).[2][8][14] This has been confirmed in human studies, where therapeutically relevant concentrations were not achieved in the brain tumors of most glioblastoma patients.[2]

#### **Metabolism and Excretion**

Navtemadlin is primarily metabolized to a major circulating acyl glucuronide metabolite, designated as M1.[7][11] This metabolite has been found to be about five times less pharmacologically active than the parent drug.[11] The mean metabolite-to-parent AUC ratio was approximately 0.20 in healthy volunteers and 0.46 in patients with solid tumors.[11]

Urinary excretion of unchanged navtemadlin is negligible, indicating that renal clearance is not a major route of elimination.[7][8][10] Enterohepatic recirculation of navtemadlin and its M1 metabolite has been observed, which is characterized by a second peak in the plasma concentration-time profile around 10 hours post-dose.[6]

### **Elimination**

The terminal half-life of navtemadlin in humans is approximately 17 to 19 hours, which supports a once-daily dosing regimen.[7][11][12] Population PK models have estimated the apparent oral clearance to be around 24.9 L/h in cancer patients and 36.4 L/h in healthy volunteers.[11] [12][15][16]

#### **Data Presentation**

The following tables summarize the key pharmacokinetic parameters of navtemadlin from various studies.



Table 1: Single-Dose Pharmacokinetic Parameters of Oral Navtemadlin in Healthy Subjects (60 mg, Fasted State)

| Parameter                      | Mean (CV%)  | Unit    | Reference |
|--------------------------------|-------------|---------|-----------|
| Cmax                           | 525 (66)    | ng/mL   | [8][10]   |
| Tmax (median)                  | 2           | hours   | [8][10]   |
| AUC0-t                         | 3392 (63.3) | ng·h/mL | [8][10]   |
| Terminal Half-life             | 18.6        | hours   | [8][10]   |
| Apparent Oral Clearance (CL/F) | 23.7        | L/h     | [7]       |

Cmax: Maximum plasma concentration; Tmax: Time to maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; CV: Coefficient of Variation.

Table 2: Population Pharmacokinetic Parameters of Oral Navtemadlin in Cancer Patients

| Parameter                                      | Median Value | Unit  | Reference |
|------------------------------------------------|--------------|-------|-----------|
| Apparent Oral<br>Clearance (CL/F)              | 29.4         | L/hr  | [11]      |
| Apparent Central Volume of Distribution (Vc/F) | 62.9         | L     | [11]      |
| Terminal Half-life                             | 17.1         | hours | [11]      |

Table 3: Effect of a High-Fat Meal on Navtemadlin Pharmacokinetics in Healthy Subjects (60 mg Dose)



| Parameter | Geometric Least Squares<br>Means Ratio (90% CI) | Reference  |
|-----------|-------------------------------------------------|------------|
| Cmax      | 102.7% (87.4-120.6)                             | [7][8][10] |
| AUC0-t    | 81.4% (76.2-86.9)                               | [7][8][10] |

CI: Confidence Interval.

## Experimental Protocols

# Food-Effect and Formulation Bioequivalence Study in Healthy Subjects

Objective: To assess the effect of a high-fat meal and a new tablet formulation on the pharmacokinetics of a single 60 mg oral dose of navtemadlin in healthy subjects.[7][10]

Study Design: This was a single-dose, open-label, four-period crossover study involving 30 healthy adult volunteers.[7][10] Subjects were randomized into three treatment sequences. The treatments consisted of:

- Treatment A (Reference): A new tablet formulation administered under fasted conditions (dosed twice).[7][10]
- Treatment B (Test 1): The new tablet formulation administered 30 minutes after the start of a high-fat, high-calorie breakfast.[7][10]
- Treatment C (Test 2): An old tablet formulation administered under fasted conditions.[7][10]

A washout period of 7 days, which is more than five times the half-life of navtemadlin, was implemented between each treatment period to prevent carryover effects.[7]

Blood Sampling: Pharmacokinetic blood samples were collected at predefined time points over a 96-hour period following each dose administration.[7][10]

Bioanalytical Method: Plasma concentrations of navtemadlin and its acyl glucuronide metabolite (M1) were determined using a validated liquid chromatography-tandem mass



spectrometry (LC-MS/MS) method.[4][7] The assay had a lower limit of quantification of 1.00 ng/mL.[7]

### **Population Pharmacokinetic Analysis in Cancer Patients**

Objective: To characterize the population pharmacokinetics of navtemadlin in patients with various types of cancer.

Study Population: The analysis included data from 141 patients with advanced solid tumors, multiple myeloma, or relapsed/refractory acute myeloid leukemia from two Phase 1 studies.[11] [12]

Pharmacokinetic Model: A two-compartment model with first-order absorption was used to describe the plasma concentration-time data of navtemadlin.[11][12]

Data Analysis: The population pharmacokinetic analysis was performed using a non-linear mixed-effects modeling approach. This method allowed for the estimation of typical population pharmacokinetic parameters and the variability between individuals. The analysis also explored the influence of various patient characteristics (covariates) such as tumor type, age, sex, and markers of inflammation on the pharmacokinetics of navtemadlin.[6]

# Visualizations MDM2-p53 Signaling Pathway





Click to download full resolution via product page

MDM2-p53 signaling pathway and the mechanism of action of navtemadlin.

# **Experimental Workflow for the Food-Effect Crossover Study**





Click to download full resolution via product page

Workflow of the four-period crossover food-effect study for navtemadlin.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The MDM2-p53 pathway revisited PMC [pmc.ncbi.nlm.nih.gov]
- 2. trial.medpath.com [trial.medpath.com]
- 3. Portico [access.portico.org]
- 4. Quantitation of navtemadlin in human plasma and brain tissue by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. certara.com [certara.com]



- 7. Pharmacokinetics and Macrophage Inhibitory Cytokine-1 Pharmacodynamics of the Murine Double Minute 2 Inhibitor, Navtemadlin (KRT-232) in Fed and Fasted Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Modeling of Navtemadlin Pharmacokinetics, Pharmacodynamics, and Efficacy in IDH—Wild-type Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting MDM2-p53 Interaction for Cancer Therapy: Are We There Yet? PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and Macrophage Inhibitory Cytokine-1 Pharmacodynamics of the Murine Double Minute 2 Inhibitor, Navtemadlin (KRT-232) in Fed and Fasted Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Preclinical Modeling of Navtemadlin Pharmacokinetics, Pharmacodynamics, and Efficacy in IDH-Wild-type Glioblastoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [The Pharmacokinetics and Bioavailability of Oral Navtemadlin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15585117#pharmacokinetics-and-bioavailability-of-oral-navtemadlin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com